molecular formula C16H20N4O2S B14163885 Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-p-tolyl- CAS No. 107811-37-0

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N'-p-tolyl-

Cat. No.: B14163885
CAS No.: 107811-37-0
M. Wt: 332.4 g/mol
InChI Key: RIOSFCFLDYIKCN-UHFFFAOYSA-N
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Description

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-p-tolyl- is a chemical compound known for its unique structure and properties. This compound features a succinamide backbone with substitutions at the nitrogen atoms, including a 5-isopropyl-1,3,4-thiadiazol-2-yl group and a p-tolyl group. These substitutions confer specific chemical and physical properties that make the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-p-tolyl- typically involves the reaction of succinic anhydride with appropriate amines. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-p-tolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-p-tolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. Research is ongoing to develop new drugs based on this compound.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-p-tolyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer effects are believed to result from its interaction with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-N’-(2-methoxyphenyl)succinamide
  • N-Isopropyl-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)succinamide

Uniqueness

Succinamide, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N’-p-tolyl- stands out due to its specific substitutions, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

107811-37-0

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C16H20N4O2S/c1-10(2)15-19-20-16(23-15)18-14(22)9-8-13(21)17-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,17,21)(H,18,20,22)

InChI Key

RIOSFCFLDYIKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)NC2=NN=C(S2)C(C)C

Origin of Product

United States

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